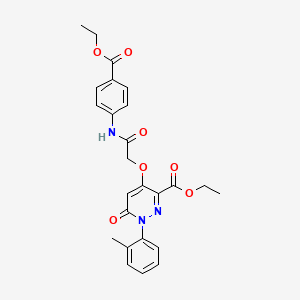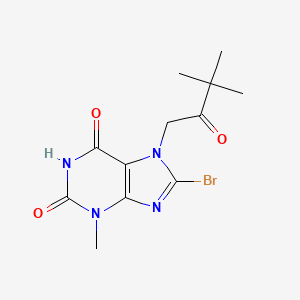
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as Br-IBMX, is a chemical compound that belongs to the group of xanthine derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Halogenation and Structural Studies
Studies on 5-8 Fused Ring Compounds : Research by Umehara et al. (1977) on halogenation of similar compounds like 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione has provided foundational knowledge on the stereochemistry and substituted positions of halogen atoms through dehydrohalogenation and spectral data analysis. This work laid the groundwork for understanding the chemical behavior of structurally related compounds, including the bromination and chlorination processes that could be relevant for derivatives such as "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione" (Umehara et al., 1977).
Synthesis of Spiro and Dispirotetrahydropyrane Diones
Synthesis Involving Cyclobutane Fragments : Kirillov and Melekhin (2009) have developed methods for synthesizing spiro- and dispirotetrahydropyrane-2,4-diones that involve cyclobutane fragments. These synthetic pathways could potentially be applied or adapted for the synthesis of compounds structurally related to the target compound, highlighting the versatility of cyclobutane-containing compounds in medicinal chemistry and materials science (Kirillov & Melekhin, 2009).
Fluorescent Properties for Imaging
D-π-A 1,4-Dihydropyridine Derivatives : A study on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics by Lei et al. (2016) presents an insight into compounds that display different stimulus-responsive fluorescent properties. While the specific target compound is not directly mentioned, this research provides an example of how structurally complex molecules can exhibit unique physical properties, such as reversible piezochromism and solvent-induced emission changes, potentially useful for cell imaging applications (Lei et al., 2016).
Multicomponent Synthesis
Novel Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction. This method could potentially be adapted for synthesizing derivatives of "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione," showcasing the compound's potential in facilitating novel organic synthesis methodologies (Rahmani et al., 2018).
properties
IUPAC Name |
8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O3/c1-12(2,3)6(18)5-17-7-8(14-10(17)13)16(4)11(20)15-9(7)19/h5H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLUOVBKNTKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)


![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)

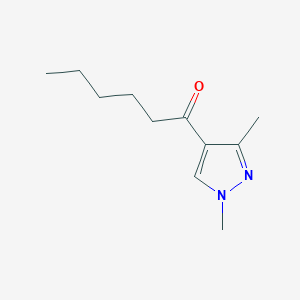

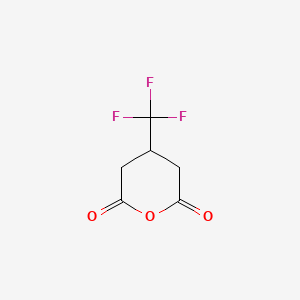
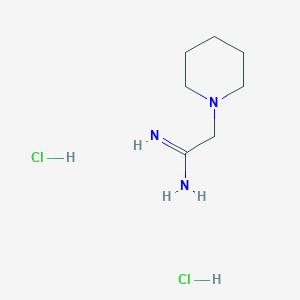
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)

